Pomalidomide-13C5 chemical properties and synthesis
Pomalidomide-13C5 chemical properties and synthesis
An in-depth technical guide to the chemical properties and synthesis of Pomalidomide-13C5, designed for researchers, scientists, and drug development professionals.
Core Chemical Properties of Pomalidomide-13C5
Pomalidomide-13C5 is a stable, isotopically labeled form of Pomalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma.[1][2] The incorporation of five Carbon-13 atoms provides a distinct mass signature, making it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.[3][4]
The key chemical and physical properties of Pomalidomide-13C5 are summarized in the table below. For comparative purposes, the properties of unlabeled Pomalidomide are also included.
| Property | Pomalidomide-13C5 | Pomalidomide (unlabeled) | Reference(s) |
| CAS Number | 1416575-79-5 | 19171-19-8 | [5] |
| Molecular Formula | C8¹³C5H11N3O4 | C13H11N3O4 | |
| Molecular Weight | 278.21 g/mol | 273.24 g/mol | |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-[¹³C]5-isoindole-1,3-dione | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
| Appearance | Solid | Crystalline Solid | |
| Solubility | Soluble in DMSO | Soluble in DMSO (100 mM) | |
| Purity | Typically ≥98% | ≥99% |
Synthesis of Pomalidomide-13C5
The synthesis of Pomalidomide-13C5 involves the coupling of a ¹³C-labeled phthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489). While specific protocols for the isotopically labeled version are proprietary, the following section details a representative synthetic workflow based on established methods for unlabeled Pomalidomide. The key adaptation is the use of a ¹³C-labeled starting material, such as 4-amino-[¹³C]5-isoindole-1,3-dione, which would be prepared from a corresponding ¹³C-labeled precursor.
Synthetic Workflow
The synthesis can be visualized as a two-step process: first, the preparation of the key intermediate, 3-aminopiperidine-2,6-dione hydrochloride, from L-glutamic acid. Second, the condensation of this intermediate with a labeled isoindole derivative to form the final product.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride (Intermediate)
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Reaction Setup: In a suitable reaction vessel, stir and disperse 29.4 g of L-glutamic acid in 294 g of water.
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Ammonolysis: Slowly add 8.75 g of ammonia water dropwise while maintaining the temperature below 15°C. Continue to stir for 30 minutes after dissolution to form the diammonium salt of L-glutamic acid.
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Cyclization: Heat the reaction mixture to 60°C for 2 hours. During this time, the diammonium salt cyclizes to form 3-aminopiperidine-2,6-dione, which precipitates from the solution.
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Isolation: Filter the precipitate and dry at 105°C for 3 hours to yield crude 3-aminopiperidine-2,6-dione.
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Salt Formation: Dissolve 21 g of the dried intermediate in 210 g of ethanol. Bubble hydrochloric acid gas through the solution, keeping the temperature below 15°C, until no further solid precipitates.
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Final Product: Filter the resulting solid and dry at 70°C for 3 hours to obtain 3-aminopiperidine-2,6-dione hydrochloride.
Protocol 2: Synthesis of Pomalidomide-13C5 (Final Product)
Note: This protocol is adapted from the synthesis of unlabeled Pomalidomide. The synthesis of Pomalidomide-13C5 would require the substitution of the isoindole starting material with its corresponding ¹³C₅ isotopologue.
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Reaction Mixture: In a 1000 cm³ round-bottomed flask, combine ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-[¹³C₅]-isoindole-2-carboxylate (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent), anhydrous sodium acetate (B1210297) (2 equivalents), and acetonitrile (approx. 20 volumes).
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Condensation: Heat the suspension to reflux temperature (approximately 82°C) and maintain stirring for 4 hours.
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Solvent Removal: After the reaction is complete, concentrate the reaction mixture to approximately 1/20th of its original volume using a vacuum evaporator at 40°C.
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Precipitation: Add 800 cm³ of distilled water to the concentrated residue and stir at room temperature for 30 minutes to precipitate the product.
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Purification: Filter the crystalline product, wash it twice with 400 cm³ of distilled water, and then dry it in a vacuum oven at 50°C until a constant weight is achieved to yield Pomalidomide-13C5.
Mechanism of Action and Signaling Pathways
Pomalidomide exerts its therapeutic effects through a pleiotropic mechanism of action, primarily by acting as a "molecular glue". It selectively binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of these transcription factors is central to Pomalidomide's clinical activity and results in two major downstream effects:
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Direct Anti-Myeloma Effects: The degradation of Ikaros and Aiolos leads to the downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, which induces cell cycle arrest and apoptosis in malignant plasma cells.
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Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells enhances the activity and proliferation of T cells and Natural Killer (NK) cells. This leads to increased production of anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a reduction in the production of pro-inflammatory, pro-myeloma cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6.
Additionally, Pomalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels necessary for tumor growth.
